Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals, drugs, and synthesized natural fluorocarbon-based compounds . The trifluoromethyl group can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
For a scalable trifluoromethylation methodology, trifluoroacetic acid and its anhydride represent an attractive solution in terms of cost and availability . A strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction using pyridine N-oxide and photoredox catalysis to affect a facile decarboxylation to the CF3 radical has been reported .
Chemical Reactions Analysis
The trifluoromethyl group can be introduced through various methodologies utilizing radical, nucleophilic, and electrophilic CF3 sources for arene and heteroarene trifluoromethylation .
Scientific Research Applications
Predictive Modeling and Metabolic Profiling
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate is utilized in predictive modeling and metabolic profiling in drug development. For instance, a study conducted by Kamimura et al. (2017) utilized humanized chimeric mice to predict the human disposition of PF-04937319, a drug candidate biotransformed to N-methyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide (M1). This study highlighted the application of humanized chimeric mice in preclinical discovery, especially for studying disproportionate or human-specific metabolism of drug candidates (Kamimura et al., 2017).
Neuroprotection and Brain Imaging
This compound derivatives are explored for their neuroprotective properties and potential applications in brain imaging. For instance, Yu et al. (2003) studied Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate (MMMHC), a potential neuroprotective drug. The compound was labeled with C-11 and its distribution in the brain was studied using Positron Emission Tomography (PET), showing its ability to pass the brain-blood barrier and accumulate in cortical brain areas (Yu et al., 2003).
Hypocholesterolemic and Antihyperglycemic Activity
Research also delves into the hypocholesterolemic and antihyperglycemic activities of derivatives of this compound. Goldberg et al. (1977) and Kees et al. (1996) investigated compounds like ethyl 2-methyl-2(4-chlorophenoxy)-propionate and 1,2-dihydro-4[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one for their potential in reducing serum cholesterol levels and correcting hyperglycemia by selective inhibition of renal tubular glucose reabsorption, respectively (Goldberg et al., 1977); (Kees et al., 1996).
Novel Psychoactive Compounds
Studies have also been focused on the psychoactive effects of benzofuran compounds. Fuwa et al. (2016) investigated novel psychoactive benzofurans and their effects on the extracellular monoamine level in mice, offering insights into the structure-activity relationship of these compounds and their potential toxicity (Fuwa et al., 2016).
Safety and Hazards
Future Directions
The development of fluorinated organic chemicals is becoming an increasingly important research topic . As the number of applications for these compounds continues to grow, advancements in scalable, inexpensive, and operationally simple protocols for fluorine incorporation are of the utmost importance for modern pharmaceutical, agrochemical, and specialty chemical production .
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are often used in pharmaceuticals and exhibit a wide range of pharmacological activities . For instance, Lotilaner, a compound with a trifluoromethyl group, acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .
Mode of Action
Based on the mode of action of similar compounds, it could potentially interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
Haloxyfop has low acute toxicity and some evidence suggests it may cause negative reproduction or fertility effects .
Result of Action
For example, 5-Trifluoromethyl-2′-deoxycytidine (F 3 methyl-dCyd), when coadministered with tetrahydrouridine (H 4 Urd), surpasses the efficacy of 5-trifluorothymidine and 5-trifluoromethyl-2′-deoxycytidine when administered alone as demonstrated with adenocarcinoma 755 and Lewis lung carcinoma as solid tumors implanted in C57BL × DBA/2 F 1 mice .
Action Environment
Environmental factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of similar compounds .
Biochemical Analysis
Biochemical Properties
Methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The trifluoromethyl group can significantly alter the compound’s acidity and basicity, making it a strong acid or a weak base depending on the context . This compound can interact with various enzymes, potentially acting as an inhibitor or activator. For instance, it may inhibit enzymes involved in metabolic pathways by binding to their active sites, thereby preventing substrate access. Additionally, the benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing protein folding and stability .
Cellular Effects
This compound can affect various cellular processes. It has been observed to influence cell signaling pathways, particularly those involving phosphorylation events. The compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins . This, in turn, can impact gene expression and cellular metabolism. For example, changes in the phosphorylation status of transcription factors can lead to upregulation or downregulation of target genes, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The trifluoromethyl group can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound’s binding to biomolecules . This compound can act as an enzyme inhibitor by mimicking the transition state of enzyme-substrate complexes, thereby blocking the catalytic activity of the enzyme . Additionally, it can influence gene expression by interacting with transcription factors or other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways and gene expression . At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing significant adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as NADH and FADH2 can also impact its metabolic fate and the overall metabolic network .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its accumulation in the mitochondria can affect mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can affect signaling pathways and metabolic processes . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical and cellular effects.
Properties
IUPAC Name |
methyl 5-(trifluoromethyl)-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-10(15)9-5-6-4-7(11(12,13)14)2-3-8(6)17-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZONWKOVXOPEAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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